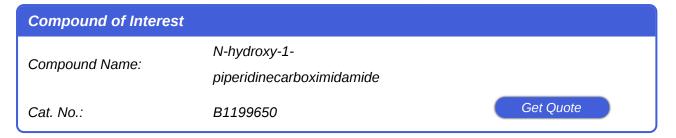


# N-Hydroxy-1-piperidinecarboximidamide: A Comprehensive Spectroscopic and Methodological Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodology for **N-hydroxy-1-piperidinecarboximidamide**, a molecule of interest in medicinal chemistry and drug development due to its potential as a nitric oxide donor and its utility as a synthetic intermediate. Given the limited availability of experimental data in public databases, this document presents predicted spectroscopic data based on established principles, alongside a detailed experimental protocol for its synthesis and characterization.

## **Molecular Structure and Properties**

**N-hydroxy-1-piperidinecarboximidamide** possesses a piperidine ring linked to a hydroxycarboximidamide functional group. This structure imparts specific chemical and physical properties relevant to its biological activity and analytical characterization.



Property	Value
IUPAC Name	N'-hydroxy-1-piperidinecarboximidamide
CAS Number	29044-24-4
Molecular Formula	C6H13N3O
Molecular Weight	143.19 g/mol

### **Predicted Spectroscopic Data**

Due to the absence of publicly available experimental spectra, the following data have been predicted based on the analysis of functional groups and established spectroscopic databases.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts are presented in the tables below. These predictions are based on the chemical environment of each nucleus.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data (in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.5 - 8.5	br s	1H	N-Hydroxy
~4.5 - 5.5	br s	2H	Amidine NH <sub>2</sub>
~3.2 - 3.4	t	4H	Piperidine (C2, C6)
~1.5 - 1.7	m	6H	Piperidine (C3, C4, C5)

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>, 100 MHz)



Chemical Shift (δ, ppm)	Assignment
~155 - 160	C=NOH
~45 - 50	Piperidine (C2, C6)
~24 - 27	Piperidine (C4)
~22 - 25	Piperidine (C3, C5)

#### Infrared (IR) Spectroscopy

The predicted IR absorption bands are summarized below, corresponding to the characteristic vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>−1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (hydroxy)
3300 - 3100	Medium	N-H stretch (amidine)
2950 - 2850	Strong	C-H stretch (aliphatic)
1660 - 1630	Strong	C=N stretch (imidamide)
1470 - 1430	Medium	C-H bend (piperidine)
1100 - 1000	Medium	C-N stretch (piperidine)
950 - 900	Medium	N-O stretch

#### Mass Spectrometry (MS)

The predicted mass spectrum under Electron Ionization (EI) would likely show a molecular ion peak ([M]+) at m/z 143. The fragmentation pattern is expected to involve the cleavage of the piperidine ring and the loss of small neutral molecules.

Table 4: Predicted Key Mass Spectrometry Fragments



m/z	Proposed Fragment Ion
143	[C <sub>6</sub> H <sub>13</sub> N <sub>3</sub> O] <sup>+</sup> (Molecular Ion)
126	[M - NH <sub>3</sub> ] <sup>+</sup>
84	[C₅H10N]+ (Piperidine ring fragment)
59	[CH <sub>3</sub> N <sub>2</sub> O] <sup>+</sup>

### **Experimental Protocols**

The following section details a plausible experimental protocol for the synthesis and characterization of **N-hydroxy-1-piperidinecarboximidamide**.

#### Synthesis of N-hydroxy-1-piperidinecarboximidamide

This procedure is adapted from established methods for the synthesis of amidoximes from nitriles.

#### Materials:

- Piperidine-1-carbonitrile
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Sodium carbonate (Na₂CO₃)
- Ethanol
- Water
- · Ethyl acetate
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

• In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.6 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).



- Stir the mixture at room temperature for 30 minutes to generate free hydroxylamine in situ.
- Add piperidine-1-carbonitrile (1.0 eq) to the reaction mixture.
- Heat the mixture to reflux (approximately 80-90 °C) and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure N-hydroxy-1piperidinecarboximidamide.

#### **Spectroscopic Characterization**

NMR Spectroscopy:

- Prepare a ~10-20 mg/mL solution of the purified product in deuterated chloroform (CDCl₃).
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

• Obtain the IR spectrum of the solid product using an ATR-FTIR spectrometer.

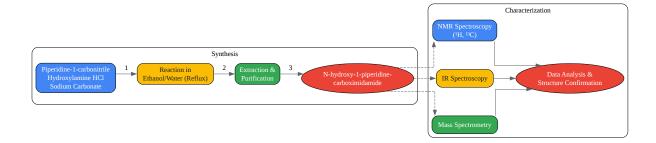
Mass Spectrometry:

 Analyze the sample using an ESI-MS or GC-MS system to determine the molecular weight and fragmentation pattern.



#### **Logical Workflow**

The following diagram illustrates the logical workflow for the synthesis and characterization of **N-hydroxy-1-piperidinecarboximidamide**.



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Caption: Workflow for Synthesis and Characterization.

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